molecular formula C22H18N4O B10843584 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide

4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide

カタログ番号: B10843584
分子量: 354.4 g/mol
InChIキー: JBCRRCQSLMCSLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide is a useful research compound. Its molecular formula is C22H18N4O and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and inhibition of specific protein kinases. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the coupling of phthalazine derivatives with various amine groups. Recent studies have explored the synthesis of similar compounds, highlighting the importance of structural modifications to enhance biological activity. For instance, the introduction of different substituents on the benzamide moiety can significantly influence the compound's efficacy against various targets.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific protein kinases involved in tumor progression. Research indicates that compounds with similar structures demonstrate significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both critical in cancer cell proliferation and angiogenesis.

Key Findings:

  • EGFR Inhibition : Compounds related to this compound have shown up to 92% inhibition at low concentrations (10 nM) against EGFR, indicating a strong potential for anti-cancer applications .
  • VEGFR2 Activity : Inhibitory effects on VEGFR2 have been reported, with activities ranging from 16% to 48% at similar concentrations. This suggests that such compounds could also play a role in preventing tumor angiogenesis .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Biological Target Inhibition (%) Concentration (nM)
EGFRUp to 9210
VEGFR216 - 4810
PDGFRa67 - 77Variable

Case Studies

Recent research has provided insights into the efficacy of phthalazine-based compounds, including those structurally related to this compound.

  • Anticancer Activity : A study demonstrated that derivatives exhibited significant cytotoxic effects on various cancer cell lines, correlating with their ability to inhibit EGFR and VEGFR2. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzamide moiety enhanced these effects .
  • Anti-Angiogenic Properties : Another investigation focused on the antiangiogenic potential of phthalazine derivatives, revealing their capacity to reduce endothelial cell proliferation and migration in vitro, further supporting their role as therapeutic agents in cancer treatment .

特性

分子式

C22H18N4O

分子量

354.4 g/mol

IUPAC名

4-[4-(3-methylanilino)phthalazin-1-yl]benzamide

InChI

InChI=1S/C22H18N4O/c1-14-5-4-6-17(13-14)24-22-19-8-3-2-7-18(19)20(25-26-22)15-9-11-16(12-10-15)21(23)27/h2-13H,1H3,(H2,23,27)(H,24,26)

InChIキー

JBCRRCQSLMCSLQ-UHFFFAOYSA-N

正規SMILES

CC1=CC(=CC=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。